REACTION_CXSMILES
|
[I-].[CH3:2][S+:3]([CH3:5])[CH3:4].[S:6](=[O:10])(=[O:9])([OH:8])[OH:7].OO.C(Cl)(Cl)(Cl)Cl>O.C(O)C>[S:6]([O-:10])([OH:9])(=[O:8])=[O:7].[CH3:2][S+:3]([CH3:5])[CH3:4] |f:0.1,7.8|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
to extract the iodine that
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added carbon tetrachloride (150 ml)
|
Type
|
STIRRING
|
Details
|
this was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration
|
Type
|
ADDITION
|
Details
|
Palladium on carbon (3%, 0.25 g) was added to the aqueous solution
|
Type
|
CUSTOM
|
Details
|
to destroy any unreacted peroxide
|
Type
|
FILTRATION
|
Details
|
The solution was filtered after 60 minutes
|
Duration
|
60 min
|
Type
|
WASH
|
Details
|
washed with ether (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
The water was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to produce an oily residue which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum at 78° C
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in hot ethanol
|
Type
|
TEMPERATURE
|
Details
|
cooled in an acetone/solid carbon dioxide bath
|
Type
|
CUSTOM
|
Details
|
to produce a white solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 0° C.
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 78° C.
|
Type
|
CUSTOM
|
Details
|
to yield a very deliquescent residue (2.7 g, 32% yield of theory)
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly in an acetone/solid carbon dioxide bath
|
Type
|
CUSTOM
|
Details
|
to produce a waxy solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 0° C.
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 80° C.
|
Type
|
CUSTOM
|
Details
|
to yield a very deliquescent solid
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)[O-].C[S+](C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |